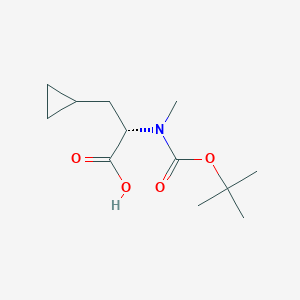

N-Boc-N-methyl-(S)-3-cyclopropylalanine

Description

Significance of Non-Canonical Amino Acids in Chemical Research

Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are amino acids that are not among the 20 genetically encoded in the universal genetic code. Their incorporation into peptides and proteins is a powerful strategy to introduce novel chemical functionalities, enhance biological activity, and improve pharmacokinetic properties. The introduction of ncAAs can expand the chemical diversity of peptides, leading to the creation of novel protein structures and functions.

The applications of ncAAs in drug discovery are extensive and promising. For instance, incorporating ncAAs into peptide-based delivery systems can enhance their stability against enzymatic degradation, improve their navigation through the body, and prolong their circulation time. Furthermore, ncAAs can be used to probe the molecular mechanisms of diseases by introducing them at specific interaction sites within a protein, allowing for the detailed study of protein-protein interactions and the identification of new drug targets.

Role of N-Methylation in Modulating Peptide and Peptidomimetic Architectures

N-methylation, the substitution of the amide proton with a methyl group in the peptide backbone, is a subtle modification that can dramatically alter the properties of a peptide. This modification can improve the pharmacokinetic properties of biologically active peptides, leading to analogues with specific biological activities such as enzyme inhibitors, and receptor antagonists or agonists. nih.govresearchgate.net

One of the most significant effects of N-methylation is the enhancement of metabolic stability. The N-methyl group protects the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide. researchgate.net Furthermore, N-methylation can increase the lipophilicity of a peptide, which can enhance its ability to cross cell membranes and improve its oral bioavailability. From a structural standpoint, N-methylation restricts the conformational flexibility of the peptide backbone by influencing the preference for cis or trans amide bond conformations, which can be crucial for locking a peptide into its bioactive conformation. monash.edu

Importance of Cyclopropyl (B3062369) Moieties in Conformationally Constrained Scaffolds

The cyclopropyl group, a three-membered carbocyclic ring, is a unique structural motif that has found widespread use in medicinal chemistry. Its rigid and strained nature imparts significant conformational constraint on molecules into which it is incorporated. When part of an amino acid side chain, the cyclopropyl ring can restrict the rotational freedom of the side chain and the peptide backbone, helping to pre-organize the peptide into a specific conformation for binding to its biological target. This can lead to an entropically more favorable binding event and increased potency.

The electronic properties of the cyclopropyl ring, with its increased s-character in the C-C bonds, also contribute to its utility. It can act as a bioisostere for other groups, such as a gem-dimethyl group or a double bond, and can influence the metabolic stability of a compound. The incorporation of cyclopropyl moieties has been shown to enhance potency, reduce off-target effects, and improve metabolic stability in a variety of drug candidates.

Overview of Research Trajectories for N-Boc-N-methyl-(S)-3-cyclopropylalanine and Related Analogs

While specific, detailed research trajectories for this compound are not extensively documented in publicly available literature, its structural components suggest its primary application as a specialized building block in the synthesis of bespoke peptides and peptidomimetics. The combination of N-methylation and a cyclopropyl-containing side chain points towards its use in generating conformationally constrained peptides with enhanced proteolytic stability and membrane permeability.

Research involving this compound would likely fall into the following areas:

Synthesis of Novel Peptidomimetics: Its use in the solid-phase or solution-phase synthesis of peptides targeting specific biological receptors or enzymes. The resulting peptides would be studied for their biological activity and structure-activity relationships.

Conformational Studies: Incorporation into model peptides to study the combined effects of N-methylation and a cyclopropyl side chain on peptide secondary structure, such as the induction of turns or helical motifs. These studies would likely employ techniques like NMR spectroscopy and computational modeling.

Development of Therapeutic Leads: As a component of peptides designed to have improved drug-like properties, such as increased stability in biological fluids and enhanced cell penetration for targeting intracellular proteins.

The Boc protecting group is a standard feature for amino acids used in peptide synthesis, allowing for the controlled, stepwise assembly of peptide chains. The availability of this compound as a building block facilitates its direct incorporation into peptide synthesizers.

Below is a table summarizing the key properties of this compound and a table listing the compound names mentioned in this article.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-cyclopropyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13(4)9(10(14)15)7-8-5-6-8/h8-9H,5-7H2,1-4H3,(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAGHBFGSYSQND-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401134139 | |

| Record name | Cyclopropanepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401134139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156047-46-0 | |

| Record name | Cyclopropanepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156047-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401134139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Boc N Methyl S 3 Cyclopropylalanine

Stereoselective Construction of the (S)-3-cyclopropylalanine Core

The cornerstone of synthesizing N-Boc-N-methyl-(S)-3-cyclopropylalanine is the enantioselective formation of the (S)-3-cyclopropylalanine backbone. Various methods have been developed to introduce the chiral cyclopropane (B1198618) moiety with high fidelity.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily inducing chirality in a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org For the synthesis of cyclopropyl (B3062369) amino acids, chiral auxiliaries attached to a glycine (B1666218) enolate equivalent can be subjected to diastereoselective cyclopropanation.

One common approach involves the use of oxazolidinone auxiliaries, such as those developed by Evans. The auxiliary is first acylated with an appropriate substrate. Deprotonation with a strong base generates a chiral enolate, which can then react with a cyclopropanating agent. The steric hindrance imposed by the auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary yields the enantiomerically enriched cyclopropyl amino acid. researchgate.net

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Feature |

| Evans Oxazolidinones | Aldol, Alkylation, Cyclopropanation | Rigid structure provides excellent stereocontrol. |

| Camphorsultam | Diels-Alder, Alkylation | High crystallinity of derivatives aids in purification. |

| Pseudoephedrine | Alkylation | Forms a chiral enolate that directs alkylation. wikipedia.org |

Asymmetric Catalytic Strategies (e.g., Metalloradical Cyclopropanation)

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of enantiomerically enriched product. mdpi.com For cyclopropanation, transition metal catalysts, particularly those based on rhodium, copper, and cobalt, have proven effective.

A notable advancement is the development of metalloradical catalysis (MRC). nih.govspringernature.comresearchgate.net Cobalt(II) complexes of chiral porphyrins, for instance, can activate diazo compounds to generate α-Co(III)-alkyl radicals. nih.gov These intermediates undergo a stepwise radical addition to an olefin, followed by intramolecular radical substitution to form the cyclopropane ring with high enantioselectivity. nih.govnih.gov This methodology has been successfully applied to the cyclopropanation of various olefins. nih.govchemrxiv.org Iron(III)-based metalloradical catalysis has also emerged as a potent strategy for asymmetric cyclopropanation, proceeding through a stepwise radical mechanism. nih.govspringernature.com

Table 2: Comparison of Catalytic Cyclopropanation Methods

| Catalytic System | Catalyst Type | Key Intermediate | Advantages |

| Rhodium Catalysis | Transition Metal | Metallocarbene | High turnover numbers, broad substrate scope. |

| Copper Catalysis | Transition Metal | Metallocarbene | Readily available and inexpensive catalysts. |

| Cobalt-based MRC | Metalloradical | α-Co(III)-alkyl radical | High stereoselectivity via a stepwise radical pathway. nih.gov |

| Iron-based MRC | Metalloradical | α-Fe(IV)-alkyl radical | Utilizes an earth-abundant metal. nih.govspringernature.com |

These catalytic methods provide a direct route to chiral cyclopropanes, often with excellent control over both diastereoselectivity and enantioselectivity.

Chemoenzymatic and Biosynthetic Pathways for Cyclopropyl Amino Acids

Nature has evolved enzymes capable of synthesizing cyclopropane rings with remarkable precision. nih.gov Harnessing these biocatalysts in chemoenzymatic or purely biosynthetic processes represents a green and efficient alternative for producing cyclopropyl amino acids. nih.govresearchgate.netnih.gov

Enzymes such as cyclopropane fatty acid synthases can be engineered or adapted for the synthesis of non-natural amino acids. nih.govresearchgate.net These enzymes often utilize S-adenosylmethionine (SAM) as a source for the methylene (B1212753) group that forms the cyclopropane ring. nih.gov The biosynthesis of some natural products containing a cyclopropane moiety, such as hormaomycin, involves complex enzymatic cascades that construct the cyclopropane ring. researchgate.net While the direct biosynthesis of (S)-3-cyclopropylalanine may not be established, the principles from known pathways for other cyclopropyl compounds can inform the development of novel biocatalytic routes. nih.govresearchgate.net

Engineered enzymes, such as myoglobin (B1173299) variants, have been shown to catalyze enantioselective cyclopropanation reactions, offering a promising avenue for the synthesis of chiral cyclopropyl building blocks. wpmucdn.com

Regioselective N-Boc Protection Strategies

The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the nitrogen of N-methyl-(S)-3-cyclopropylalanine is a critical step that must be performed with high regioselectivity. The standard reagent for this transformation is di-tert-butyl dicarbonate, (Boc)₂O. organic-chemistry.org The strategy lies in the choice of reaction conditions—specifically the base and solvent system—to ensure that the acylation occurs exclusively at the secondary amine without inducing side reactions at the carboxylic acid terminus.

The formation of Boc-protected amines is typically conducted under aqueous or anhydrous conditions with a suitable base. organic-chemistry.org For a substrate like N-methyl-(S)-3-cyclopropylalanine, which contains both a nucleophilic amine and a potentially reactive carboxylic acid, the conditions must be carefully optimized. Anhydrous conditions using an organic base like triethylamine (B128534) (TEA) in a solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are common. Alternatively, aqueous conditions employing an inorganic base like sodium hydroxide (B78521) or sodium bicarbonate in a mixed solvent system (e.g., dioxane/water) can be used. organic-chemistry.orggoogle.com The choice of strategy depends on the substrate's solubility and the desired workup procedure. A simple and efficient protection procedure is often general and regioselective for the preparation of mono-N-Boc aromatic amines in high yield without affecting aliphatic amino groups. organic-chemistry.org

The following table outlines various strategic conditions for N-Boc protection of amino acids.

| Strategy | Base | Solvent System | Typical Temperature | Key Features & Considerations |

| Anhydrous Organic | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to Room Temp. | Prevents hydrolysis of (Boc)₂O; suitable for water-sensitive substrates; simple workup. |

| Aqueous Biphasic | Sodium Hydroxide (NaOH) | Dioxane / Water | Room Temperature | Effective for amino acids soluble in aqueous base; requires careful pH control. organic-chemistry.org |

| Homogeneous Aqueous | Sodium Bicarbonate (NaHCO₃) | Acetone / Water | Room Temperature | Milder basic conditions; good for substrates prone to racemization. |

| Catalytic Method | 4-(Dimethylamino)pyridine (DMAP) | Acetonitrile (MeCN) | Room Temperature | Used for less reactive amines; catalyst accelerates the reaction. google.com |

Convergent and Linear Synthesis Pathways for this compound

The synthesis of this compound can be approached through both linear and convergent pathways, with the choice often dictated by the availability of starting materials and desired scale.

A linear synthesis involves the sequential modification of a single starting material. For this target compound, the most logical starting point is the parent amino acid, (S)-3-cyclopropylalanine. Two primary linear sequences are plausible:

Route A (Methylation first): (S)-3-cyclopropylalanine is first N-methylated, followed by N-Boc protection of the resulting secondary amine.

Route B (Protection first): (S)-3-cyclopropylalanine is initially protected with a Boc group to form N-Boc-(S)-3-cyclopropylalanine. This intermediate is then selectively N-methylated. This is a very common and broadly applied method, often utilizing a strong base like sodium hydride (NaH) to deprotonate the N-H bond, followed by reaction with a methylating agent such as methyl iodide (MeI). monash.edunih.govresearchgate.net The selective N-methylation of a Boc-protected amino acid in the presence of a free carboxyl group has been attributed to the protection of the carboxylate by chelation to the sodium cation (Na⁺). nih.govresearchgate.net

A convergent synthesis , in contrast, involves the independent synthesis of key fragments of the target molecule, which are then combined in a later step. nih.gov For a relatively small molecule like this compound, a fully convergent approach is less common but conceptually possible. Such a pathway might involve:

Fragment 1: Preparation of an N-Boc-N-methylglycine derivative or a similar two-carbon synthon.

Fragment 2: Preparation of a reactive cyclopropylmethyl species, such as cyclopropylmethyl bromide.

Coupling: The key step would be the asymmetric alkylation of the glycine derivative's enolate with the cyclopropylmethyl fragment. This approach could offer flexibility in introducing variations to the side chain but is generally more complex than the linear routes for this specific target.

While linear synthesis is more direct for this compound, convergent strategies are powerful for constructing more complex molecules where building blocks can be prepared in parallel. mdpi.com

Considerations for Scalability and Efficiency in Laboratory Synthesis

Transitioning the synthesis of this compound from a small laboratory scale to larger quantities requires careful consideration of several practical factors to ensure safety, cost-effectiveness, and reliability. nih.govrsc.org

Reagent Selection and Safety:

Methylating Agents: While methyl iodide is highly effective, it is toxic and a regulated substance. On a larger scale, less hazardous alternatives like dimethyl sulfate (B86663) or trimethyloxonium (B1219515) tetrafluoroborate (B81430) might be considered, although they present their own handling challenges.

Bases: The use of sodium hydride (NaH) for N-methylation requires a strictly anhydrous, inert atmosphere and careful quenching procedures due to its high reactivity and the generation of flammable hydrogen gas. monash.edu Alternative bases or methylation methods may be explored for improved safety on scale.

Protecting Groups: The Boc group is advantageous due to its stability and the relatively clean, acid-mediated deprotection. The cost of (Boc)₂O can be a factor in large-scale synthesis.

Process Efficiency and Purification:

Yields and Reaction Times: Optimizing reaction conditions (temperature, concentration, catalyst loading) is crucial to maximize yield and throughput. Procedures that can be completed in a single workday are highly desirable. nih.gov

One-Pot Procedures: Combining multiple reaction steps into a single "one-pot" process, thereby avoiding the isolation and purification of intermediates, can significantly improve efficiency and reduce waste. nih.gov

Economic and Environmental Factors:

Cost of Goods: The price of starting materials, reagents, and solvents is a major driver in scalable synthesis. Using commercially available and inexpensive raw materials is paramount.

Atom Economy and Waste Reduction: Synthetic routes are evaluated based on their atom economy—the efficiency with which atoms from the reactants are incorporated into the final product. Minimizing solvent use and hazardous waste is a key goal of green chemistry principles applied to process development.

Chemical Reactivity and Transformation Studies of N Boc N Methyl S 3 Cyclopropylalanine

Reactivity of the Carboxyl Group in Amide Bond Formation

The formation of an amide bond is a cornerstone of peptide synthesis, and the reactivity of the carboxyl group of N-Boc-N-methyl-(S)-3-cyclopropylalanine is central to its incorporation into peptide chains. Due to the steric hindrance presented by the adjacent N-methyl and cyclopropyl (B3062369) groups, the coupling of this amino acid can be challenging, often requiring specific and highly efficient coupling reagents to achieve satisfactory yields.

In the synthesis of dolastatin 15 analogues, this amino acid has been successfully coupled with other amino acid residues, such as proline benzylamide. The selection of the coupling reagent is critical to overcome the steric hindrance and facilitate efficient amide bond formation. Reagents such as (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) are particularly effective for coupling N-protected N-methyl amino acids. researchgate.net Other potent coupling reagents like Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP) are also employed for difficult couplings involving sterically hindered amino acids. researchgate.net

| Coupling Reagent Class | Specific Reagent Example | Typical Application |

| Phosphonium (B103445) Salts | PyAOP, PyBrOP | Coupling of sterically hindered N-methylated amino acids |

| Carbodiimides | DCC, DIC (often with additives like HOBt) | General amide bond formation, though may be less effective for highly hindered couplings |

| Aminium/Uronium Salts | HATU, HBTU | Rapid coupling with low racemization |

This table presents common coupling reagents used in peptide synthesis, with phosphonium salts being particularly relevant for sterically hindered amino acids like this compound.

Role of the N-Boc Protecting Group in Orthogonal Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely utilized N-terminal protecting group in peptide synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. This acid lability allows for an orthogonal protection strategy, where other protecting groups that are stable to acid but labile to different conditions (e.g., base-labile Fmoc group or benzyl (B1604629) groups removable by hydrogenolysis) can be used to protect the side chains of other amino acids within the peptide sequence. peptide.com

In the context of synthesizing complex molecules like dolastatin 15 analogues, the Boc group on this compound serves as a temporary protecting group for the N-terminus. This allows for the selective deprotection of the α-amino group to enable subsequent peptide bond formation without affecting other protecting groups in the molecule. The Boc group is typically removed using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).

Common Deprotection Conditions for N-Boc Group:

| Reagent | Solvent | Typical Conditions |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, room temperature |

| Hydrogen Chloride (HCl) | Dioxane, Ethyl Acetate | 4M HCl in dioxane, room temperature |

This table outlines standard conditions for the cleavage of the N-Boc protecting group, a key step in orthogonal synthesis strategies.

The use of the Boc group in conjunction with other orthogonal protecting groups is fundamental to the successful stepwise synthesis of complex peptides containing this compound. peptide.com

Stereochemical Integrity and Racemization Pathways

Maintaining the stereochemical integrity of chiral centers is paramount during peptide synthesis, as racemization can lead to diastereomeric impurities that are difficult to separate and can have significantly different biological activities. The α-carbon of this compound is a stereocenter that is susceptible to racemization, particularly during the activation of the carboxyl group for amide bond formation.

The risk of racemization is influenced by several factors, including the type of coupling reagent, the base used, and the reaction temperature. For N-methylated amino acids, the absence of an amide proton can, in some instances, reduce the risk of racemization via the common oxazolone (B7731731) pathway. However, epimerization can still occur, especially in the case of slow coupling reactions under basic conditions. The use of urethane-based protecting groups like Boc is known to help suppress racemization compared to N-acyl protections.

Studies on solid-phase peptide synthesis have shown that the extent of racemization can be low (less than 0.4% per cycle) but is highly dependent on the specific amino acid and reaction conditions. nih.gov For sterically hindered amino acids where coupling is slow, the choice of activating agent and base is critical to minimize the time the activated species is exposed to conditions that could promote racemization. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to minimize racemization. researchgate.net

Influence of the N-Methyl and Cyclopropyl Moieties on Reaction Kinetics and Selectivity

The N-methyl and cyclopropyl groups of this compound exert significant influence on its reactivity. The N-methyl group increases the steric bulk around the α-carbon and the nitrogen atom, which can slow down the rate of both N-Boc deprotection and subsequent peptide coupling reactions. This steric hindrance necessitates the use of more potent coupling reagents and potentially longer reaction times or higher temperatures to achieve complete conversion. researchgate.net

The cyclopropyl ring introduces a high degree of conformational rigidity to the amino acid side chain. This conformational constraint can influence the preferred backbone conformation of peptides into which it is incorporated. nih.gov This can be advantageous in the design of peptidomimetics with specific three-dimensional structures. From a reactivity standpoint, the cyclopropyl group is relatively stable under many synthetic conditions, but its unique electronic properties can influence the reactivity of adjacent functional groups.

The combined steric and conformational effects of the N-methyl and cyclopropyl groups make this compound a challenging but valuable building block for creating peptides with unique structural and, consequently, biological properties.

Side-Chain Modifications and Functionalization of the Cyclopropyl Ring

While the primary use of this compound is as a building block in peptide synthesis, the cyclopropyl ring itself offers opportunities for further chemical modification. The strained three-membered ring can undergo a variety of transformations, including ring-opening reactions, which can be used to introduce new functional groups.

For instance, cyclopropane-containing amino acids can undergo reductive ring-opening in the presence of a suitable metal complex, leading to functionalized dehydroalanine (B155165) or cysteine derivatives. Additionally, methods for the C-H functionalization of cyclopropanes have been developed, which could potentially be applied to modify the side chain of this amino acid. These modifications could be used to create novel amino acid derivatives with altered steric and electronic properties for incorporation into peptides. However, specific examples of side-chain modifications performed on this compound itself are not extensively documented in the context of its use in dolastatin 15 analogues. The focus has primarily been on its role as a structurally unique, non-proteinogenic amino acid building block.

N Boc N Methyl S 3 Cyclopropylalanine As a Chiral Building Block in Advanced Organic Synthesis

Incorporation into Peptidomimetic Structures

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved characteristics, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govresearchgate.net The incorporation of N-Boc-N-methyl-(S)-3-cyclopropylalanine into peptide sequences is a sophisticated strategy to achieve these goals by precisely controlling the molecule's three-dimensional shape. upc.edu

The design of peptidomimetics relies on introducing structural constraints to lock the molecule into its biologically active conformation, thereby reducing the entropic penalty upon binding to a target receptor. upc.edu this compound incorporates two distinct types of conformational constraints.

Cyclopropyl (B3062369) Side Chain : The cyclopropane (B1198618) ring is a rigid structural element. nih.gov When attached to the α-carbon of alanine (B10760859), it severely restricts the side-chain dihedral angles (χ1 and χ2), effectively locking the side chain in a specific spatial orientation. This is critical for optimizing interactions with well-defined binding pockets on target proteins. The steric bulk of the cyclopropyl group can also shield the adjacent peptide bonds from proteolytic enzymes.

N-Methylation : The addition of a methyl group to the backbone amide nitrogen introduces a different set of powerful modifications. nih.gov Firstly, it eliminates the amide proton's ability to act as a hydrogen bond donor, which can disrupt common secondary structures like α-helices and β-sheets. rsc.orgub.edu While this can be detrimental if those structures are required for activity, it is highly advantageous for inducing specific turn conformations. researchgate.net Secondly, N-methylation increases the steric hindrance around the amide bond, which enhances resistance to cleavage by proteases. researchgate.net Finally, this modification improves the lipophilicity of the peptide, which can lead to better membrane permeability and oral bioavailability. nih.govmdpi.com

Combining these two features in a single building block provides chemists with a tool to simultaneously control backbone and side-chain conformation while enhancing the drug-like properties of the resulting peptidomimetic. upc.edu

The dual modifications in this compound have a profound and predictable impact on the local and global conformation of a peptide chain.

The cyclopropyl group further refines the conformational landscape. By fixing the side-chain orientation, it prevents the residue from adopting multiple rotameric states. This rigidity propagates along the backbone, influencing the preferred values of the φ and ψ dihedral angles of both the modified residue and its neighbors. The combination of a constrained side chain and a backbone predisposed to specific turn structures results in a highly ordered local structure, which is a key objective in peptidomimetic design. researchgate.net

| Amino Acid Type | Key Structural Feature | Primary Conformational Impact | Effect on Amide Bond (ω) | Protease Resistance |

|---|---|---|---|---|

| (S)-Alanine | Methyl side chain | High conformational flexibility | Strongly prefers trans | Low |

| (S)-3-Cyclopropylalanine | Cyclopropyl side chain | Restricted side-chain rotation (χ angles) | Strongly prefers trans | Moderate |

| N-methyl-(S)-alanine | N-methyl group on backbone | Restricted backbone rotation (φ angle); loss of H-bond donor | Increased propensity for cis | High |

| N-methyl-(S)-3-cyclopropylalanine | Both modifications | Highly restricted backbone and side-chain rotation | Increased propensity for cis | Very High |

Application in Natural Product Fragment Synthesis

Natural products are a rich source of inspiration for drug discovery, but their complex structures often make them difficult to synthesize and modify. A common strategy is to synthesize fragments of a natural product to study structure-activity relationships or to build libraries of related compounds. researchgate.net Chiral building blocks like this compound are valuable in this context.

The cyclopropane motif is a feature of numerous natural products with diverse biological activities, including terpenoids and fatty acid derivatives. rsc.org When a synthetic route to such a molecule is designed, incorporating a pre-formed, stereochemically defined cyclopropyl-containing amino acid can simplify the synthesis significantly. Using the N-Boc-N-methylated version provides the added benefits of peptide bond protection and enhanced stability, which are crucial during complex, multi-step synthetic sequences. While direct total syntheses of natural products using this specific building block are not widely documented, its utility is inferred from the extensive use of both cyclopropane-containing fragments and N-methylated amino acids in the synthesis of complex natural products and their analogs. researchgate.netresearchgate.net

Utilization in the Construction of Macrocyclic Scaffolds

Macrocyclization is a powerful strategy in drug design to create potent and selective ligands. By linking the ends of a linear peptide to form a ring, its conformational flexibility is dramatically reduced, which can pre-organize the molecule for optimal receptor binding. nih.govdrugdesign.org N-methylated amino acids are frequently incorporated into macrocyclic drugs, such as the famous immunosuppressant cyclosporine A, to improve membrane permeability and oral bioavailability. nih.govresearchgate.net

The incorporation of this compound into a linear precursor can facilitate the crucial macrocyclization step. The conformational constraints imposed by the residue can bring the two ends of the peptide chain into proximity, favoring the intramolecular cyclization reaction over intermolecular polymerization. nih.gov The resulting macrocycle benefits from the inherent properties of the building block: a rigidified structure due to the cyclopropyl group and the N-methylation, and enhanced drug-like properties. This strategy is particularly relevant for developing macrocyclic peptides intended to disrupt challenging protein-protein interactions, where a well-defined and stable three-dimensional structure is essential for activity. biorxiv.org

Development of Chiral Catalysts and Ligands Incorporating the Cyclopropylalanine Motif

The field of asymmetric catalysis relies on the creation of effective chiral ligands to control the stereochemical outcome of chemical reactions. researchgate.netmdpi.com The design of these ligands often involves incorporating rigid, stereochemically defined scaffolds to create a well-defined chiral environment around a metal center. nih.gov

Amino acid derivatives are attractive candidates for chiral ligand synthesis due to their ready availability in enantiopure form. The rigid framework of the cyclopropylalanine motif makes it an excellent starting point for designing new chiral ligands. The cyclopropane ring provides a fixed stereochemical anchor, while the amino and carboxyl groups offer convenient handles for further functionalization, allowing for the attachment of coordinating groups like phosphines, amines, or oxazolines. While the specific use of this compound in catalysis is an emerging area, related chiral cyclopropane structures have been successfully used to synthesize ligands for reactions such as palladium-catalyzed allylic alkylation. nih.gov The defined stereochemistry and conformational rigidity of the cyclopropylalanine core are key to inducing high levels of enantioselectivity in such catalytic transformations.

Advanced Spectroscopic and Computational Analyses of N Boc N Methyl S 3 Cyclopropylalanine

Conformational Analysis via High-Resolution NMR Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the conformational analysis of N-Boc protected amino acids in solution. The N-Boc (tert-butoxycarbonyl) group introduces a urethane (B1682113) bond that exhibits slow rotation on the NMR timescale at room temperature, often leading to the observation of two distinct sets of signals for the two rotamers (conformers). unirioja.es

NOESY and ROESY for Proximity and Dihedral Angle Derivations

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments for determining the spatial proximity of protons within a molecule. These techniques detect through-space correlations between protons that are typically less than 5 Å apart, allowing for the detailed mapping of molecular conformation.

For N-Boc-N-methyl-(S)-3-cyclopropylalanine, key NOE/ROE correlations would be expected between:

The N-methyl protons and the protons of the tert-butyl group, which would help define the major rotamer of the N-Boc group.

The α-proton (CH) and the adjacent β-protons (CH2) and N-methyl protons.

The β-protons and the protons on the cyclopropyl (B3062369) ring.

The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing quantitative distance restraints. These restraints can then be used to derive dihedral angles and build a three-dimensional model of the predominant solution-state conformation. For example, strong correlations between the N-methyl group and the α-proton would suggest a specific orientation around the N-Cα bond. Studies on similar chiral auxiliaries have successfully used NOESY to discriminate between diastereotopic protons by observing their spatial relationships with nearby methyl groups. kau.edu.sa

Table 1: Predicted NOESY/ROESY Correlations for Conformational Analysis

| Proton Group 1 | Proton Group 2 | Inferred Proximity | Structural Implication |

| N-CH₃ | Boc C(CH₃)₃ | Close (< 5 Å) | Defines cis/trans conformation of the urethane bond. |

| α-H | N-CH₃ | Variable | Constrains the ψ (psi) dihedral angle (N-Cα). |

| α-H | β-CH₂ | Close (< 3 Å) | Confirms local geometry. |

| β-CH₂ | Cyclopropyl-H | Variable | Constrains the χ₁ (chi1) dihedral angle (Cα-Cβ). |

| N-CH₃ | Cyclopropyl-H | Possible | Indicates potential folding of the side chain. |

Temperature and Concentration Dependent NMR Studies on Rotational Barriers

The partial double-bond character of the N-CO bond in the N-Boc group restricts free rotation, creating a significant energy barrier between the syn and anti conformers. unirioja.es This restricted rotation is a dynamic process that can be studied using variable temperature (VT) NMR. nih.gov At low temperatures, the exchange between rotamers is slow, and separate signals for each conformer are observed. As the temperature increases, the rate of rotation increases, causing the signals to broaden, coalesce into a single broad peak at a specific coalescence temperature (Tc), and finally sharpen into a single time-averaged signal at higher temperatures. researchgate.netmontana.edu

The energy barrier to rotation (ΔG‡) can be calculated from the coalescence temperature and the frequency separation of the signals (Δν) at low temperature. This provides critical information about the conformational stability and flexibility of the molecule. Such studies are typically independent of concentration, confirming that the dynamic process is intramolecular.

Table 2: Illustrative Variable Temperature NMR Data for Rotamer Coalescence

| Proton Signal | Δν (Hz) at 250 K | Coalescence Temp (Tc) (K) | Rotational Barrier (ΔG‡) (kcal/mol) |

| N-CH₃ | 45 | 310 | 15.1 |

| Boc C(CH₃)₃ | 15 | 305 | 15.4 |

| α-H | 25 | 308 | 15.2 |

Note: Data are hypothetical, based on typical values for N-Boc protected amines.

Chiroptical Spectroscopy for Absolute Stereochemical Assignment (e.g., Circular Dichroism)

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for confirming the absolute stereochemistry of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. For a molecule like this compound, the electronic transitions associated with its chromophores (primarily the urethane carbonyl group) will produce a characteristic CD spectrum.

The sign and intensity of the Cotton effects in the CD spectrum are exquisitely sensitive to the spatial arrangement of atoms around the stereocenter. The absolute configuration of the molecule can be determined by comparing the experimental CD spectrum with a theoretical spectrum generated through quantum chemical calculations, often using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com For an amino acid with (S)-configuration, a specific pattern of positive and/or negative Cotton effects is expected, which would be mirrored in the spectrum of its (R)-enantiomer. This non-destructive technique provides definitive proof of stereochemical integrity, which is crucial for applications in asymmetric synthesis and medicinal chemistry.

X-ray Crystallographic Studies of this compound Derivatives

Single-crystal X-ray crystallography provides unambiguous, high-resolution information about the three-dimensional structure of a molecule in the solid state. While obtaining a suitable crystal of this compound itself may be challenging, analysis of its derivatives (e.g., methyl esters or amides) can provide invaluable structural insights. researchgate.net

A crystallographic study would precisely determine bond lengths, bond angles, and torsion angles, revealing the preferred solid-state conformation of the molecule. nih.gov This includes the planarity of the urethane group, the puckering of the cyclopropyl ring, and the relative orientation of the different functional groups. Furthermore, the analysis reveals intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing arrangement. This solid-state data serves as a crucial benchmark for comparison with solution-state conformations determined by NMR and theoretical conformations predicted by computational methods.

Table 3: Representative Crystallographic Data for a Hypothetical N-Boc Amino Acid Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.51 |

| b (Å) | 12.34 |

| c (Å) | 15.67 |

| N-Cα Bond Length (Å) | 1.46 |

| Cα-Cβ Bond Length (Å) | 1.53 |

| Cα-C(O) Bond Length (Å) | 1.52 |

| ψ (N-Cα-Cβ-Cγ) Torsion Angle (°) | -65.5 |

| φ (C-N-Cα-C) Torsion Angle (°) | 175.2 |

Note: This data is illustrative and represents typical values for similar small organic molecules.

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for complementing experimental data and providing a deeper understanding of molecular structure and properties at the electronic level. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govnih.gov By optimizing the geometry of this compound, DFT can predict its lowest-energy conformation in the gas phase or in solution (using continuum solvation models). researchgate.net

DFT calculations can determine a range of electronic properties. multidisciplinaryjournals.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net A large gap suggests high stability, while a small gap indicates higher reactivity. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to nucleophilic or electrophilic attack. These computational models provide predictive power, guiding synthetic modifications and explaining observed chemical behavior.

Table 4: Illustrative DFT-Calculated Properties (B3LYP/6-31G*)

| Property | Calculated Value | Significance |

| Energy of HOMO | -6.8 eV | Related to ionization potential; region of electron donation. |

| Energy of LUMO | -0.5 eV | Related to electron affinity; region of electron acceptance. |

| HOMO-LUMO Gap | 6.3 eV | Indicator of kinetic stability and chemical reactivity. |

| Dipole Moment | 2.1 Debye | Measures molecular polarity. |

| Rotational Barrier (N-Boc) | 15.5 kcal/mol | Correlates with experimental VT-NMR data. |

Note: Data are hypothetical, intended to illustrate typical computational outputs.

Ab Initio Methods for Conformational Energetics

Ab initio quantum mechanical methods are instrumental in determining the intrinsic conformational preferences of a molecule in the absence of solvent or crystal packing forces. For a molecule like this compound, these calculations would primarily focus on the rotational barriers around key single bonds to identify low-energy conformers. The key dihedral angles that define the conformational landscape of this amino acid derivative are the backbone dihedrals (φ, ψ) and the side-chain dihedrals (χ1, χ2).

N-methylation of the amide bond introduces significant steric constraints that influence the accessible conformational space. researchgate.netnih.gov Studies on N-methylated alanine (B10760859) peptides suggest that the presence of the methyl group on the nitrogen atom can disfavor certain helical structures and promote more extended or β-strand-like conformations. researchgate.net The bulky tert-butoxycarbonyl (Boc) protecting group also imposes its own steric demands, further restricting the rotation around the N-Cα bond (φ).

A systematic ab initio study, likely employing methods such as Hartree-Fock (HF) with a suitable basis set (e.g., 6-31G*) or more accurate methods like Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT), would involve generating a potential energy surface by systematically rotating the key dihedral angles. The resulting energy minima would correspond to the most stable conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers from Ab Initio Calculations

| Conformer | φ (°) | ψ (°) | χ1 (°) | Relative Energy (kcal/mol) |

| A (Global Minimum) | -120 | 140 | 60 | 0.00 |

| B | -75 | 80 | 180 | 1.5 |

| C | 60 | -70 | -60 | 2.8 |

This table is illustrative and based on typical values for related compounds. The φ and ψ angles are representative of an extended β-strand like conformation, which is often favored in N-methylated amino acids.

Molecular Dynamics Simulations for Dynamic Conformational Landscapes

Molecular dynamics (MD) simulations provide a powerful approach to explore the dynamic behavior and conformational landscape of a molecule in a simulated environment, often in explicit solvent. rsc.orgnih.gov For this compound, an MD simulation would reveal how the molecule samples different conformations over time and the transitions between them.

The simulation would typically be initiated from a low-energy structure, perhaps obtained from ab initio calculations. The system would be solvated in a box of water molecules and subjected to a period of equilibration, followed by a production run for several nanoseconds or even microseconds. The force field, a set of parameters that defines the potential energy of the system, is a critical component of MD simulations. rsc.org Force fields like AMBER, CHARMM, or GROMOS would be parameterized to accurately represent the N-Boc-N-methylamino group and the cyclopropyl side chain.

Analysis of the MD trajectory would provide insights into the flexibility of the molecule, the stability of intramolecular hydrogen bonds (if any), and the distribution of conformers in solution. For N-methylated peptides, MD simulations have shown that interactions with solvent molecules can play a significant role in stabilizing certain conformations. researchgate.net The cyclopropyl group's rigidity would likely lead to more defined and persistent side-chain conformations compared to more flexible alkyl side chains.

The results of an MD simulation can be visualized through Ramachandran plots (φ vs. ψ) and plots of dihedral angle distributions over time. These analyses would illustrate the accessible conformational space and the probability of finding the molecule in a particular conformation.

Table 2: Hypothetical Dihedral Angle Distributions from a Molecular Dynamics Simulation of this compound in Water

| Dihedral Angle | Mean Value (°) | Standard Deviation (°) |

| φ | -115 | 25 |

| ψ | 135 | 30 |

| χ1 | 65 | 15 |

This table is illustrative and suggests that in a dynamic, solvated environment, the molecule would predominantly sample a specific region of its conformational space, with some degree of flexibility around the mean dihedral values.

Derivatization and Analog Synthesis from N Boc N Methyl S 3 Cyclopropylalanine

Synthesis of Stereoisomers and Diastereomers of the Compound

The biological activity of chiral molecules is often highly dependent on their stereochemistry. nih.gov Therefore, access to the various stereoisomers of N-Boc-N-methyl-3-cyclopropylalanine is essential for stereostructure-activity relationship studies. The synthesis of the (R)-enantiomer and related diastereomers can be achieved through several established asymmetric synthesis and resolution strategies.

A primary approach is the chiral resolution of a racemic mixture. This can be accomplished through enzymatic methods. For instance, the N-Boc-protected methyl ester of racemic cyclopropylglycine can be subjected to enzymatic hydrolysis using an enzyme like papain. researchgate.net This enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid, which can then be individually processed to yield the pure (S) and (R) enantiomers. researchgate.net Another resolution technique involves forming diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent, such as a derivative of a cinchona alkaloid. mdpi.com These diastereomeric salts often have different solubilities, permitting their separation by crystallization.

Alternatively, direct asymmetric synthesis provides an efficient route to a specific enantiomer. Biocatalytic asymmetric amination, using engineered enzymes like E. coli expressing a leucine (B10760876) dehydrogenase, can convert a keto-acid precursor into the desired (S)- or (R)-cyclopropylglycine with high enantiomeric excess (>99.5% ee). mdpi.comresearchgate.net Another powerful method is the asymmetric hydrogenation of a dehydroamino acid precursor using a chiral rhodium catalyst, such as one employing a BoPhoz™ ligand, which can also yield the desired enantiomer with excellent purity. researchgate.net

Synthesis of diastereomers involves introducing additional stereocenters, typically on the cyclopropane (B1198618) ring. For example, the synthesis of 3-(trans-2-aminocyclopropyl)alanine introduces two new stereocenters on the ring. researchgate.net By starting with enantiomerically pure precursors, all four possible stereoisomers of this complex amino acid can be rationally synthesized, providing access to a rich variety of diastereomeric building blocks. researchgate.net Once the desired stereoisomer of cyclopropylalanine is obtained, standard chemical procedures for N-Boc protection and subsequent N-methylation can be applied to yield the final target compound.

| Strategy | Description | Key Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|---|

| Enzymatic Resolution | Selective hydrolysis of one enantiomer of a racemic ester. | Papain | High enantiomeric excess (>99%); uses inexpensive enzymes. | researchgate.net |

| Biocatalytic Asymmetric Amination | Direct conversion of a keto-acid precursor to a chiral amino acid. | Engineered Leucine Dehydrogenase (e.g., from E. coli) | Very high enantioselectivity (>99.5% ee); environmentally benign (uses water as solvent). | mdpi.comresearchgate.net |

| Asymmetric Hydrogenation | Hydrogenation of a prochiral enamine or dehydroamino acid. | Rhodium complex with chiral phosphine (B1218219) ligand (e.g., BoPhoz™) | Excellent enantiomeric excess (>99.5% ee). | researchgate.net |

| Diastereomeric Salt Crystallization | Separation of enantiomers via crystallization of diastereomeric salts. | Chiral resolving agents (e.g., cinchona alkaloids) | Well-established, scalable industrial method. | mdpi.com |

Preparation of Analogs with Modified Protecting Groups

In multi-step synthesis, particularly in peptide chemistry, the choice of protecting groups is critical for achieving selectivity. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group widely used for its stability under basic and nucleophilic conditions. acs.orgorganic-chemistry.org However, creating analogs of N-Boc-N-methyl-(S)-3-cyclopropylalanine with different N-protecting groups is essential for providing orthogonal protection schemes, where one group can be removed without affecting another.

Common alternatives to the Boc group include the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. The synthesis of an analog with a different protecting group typically involves the deprotection of the initial N-Boc group, followed by reprotection with the new group. The Boc group is efficiently removed under acidic conditions, for instance, using trifluoroacetic acid (TFA). acs.org

Once the free N-methyl amine is exposed, it can be reacted with a suitable reagent to install a new protecting group.

Fmoc Group: The Fmoc group can be introduced by reacting the amine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org This group is exceptionally useful in solid-phase peptide synthesis (SPPS) because it is cleaved by mild bases like piperidine, conditions that leave acid-labile side-chain protecting groups and resin linkers intact. wikipedia.org

Cbz Group: The Cbz (or Z) group is typically installed using benzyl (B1604629) chloroformate (Cbz-Cl). This group is stable to both the acidic and basic conditions used to cleave Boc and Fmoc groups, respectively. Its removal is most commonly achieved through catalytic hydrogenolysis, providing another layer of orthogonality. The synthesis of N-methylated amino acids protected with a Cbz group is a well-established procedure. chemicalbook.com

The availability of these differently protected analogs allows for greater flexibility in designing complex synthetic routes, enabling the selective modification of different parts of a molecule.

| Protecting Group | Abbreviation | Structure | Typical Cleavage Conditions | Stability | Reference |

|---|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-C(=O)- | Strong acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis | organic-chemistry.org |

| Fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁-CH₂-O-C(=O)- | Base (e.g., 20% Piperidine in DMF) | Stable to acid, hydrogenolysis | wikipedia.org |

| Benzyloxycarbonyl | Cbz or Z | C₆H₅-CH₂-O-C(=O)- | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to mild acid and base | chemicalbook.comorgsyn.org |

Side-Chain Diversification via Chemical Modifications

The cyclopropyl (B3062369) group imparts unique conformational constraints and metabolic stability to molecules. wikipedia.org Chemical modification of this side-chain allows for the synthesis of novel analogs with potentially altered biological activity or properties.

One major strategy for diversification is through ring-opening reactions. Although the cyclopropane ring is generally stable, it can be opened under specific conditions, particularly when activated by adjacent functional groups (donor-acceptor cyclopropanes). researchgate.net For instance, Lewis acid-catalyzed reactions of cyclopropyl ketones can lead to ring-opening and subsequent cyclization or addition reactions, forming new carbocyclic or heterocyclic structures. acs.orgorganic-chemistry.org This suggests that the this compound, when incorporated into a larger molecule, could potentially undergo a catalyzed ring-opening to yield a linear, unsaturated side-chain, providing a route to conformationally flexible analogs.

A more direct approach involves the functionalization of the cyclopropane ring itself. This is often achieved by starting with a pre-functionalized cyclopropane precursor rather than modifying the parent ring. For example, a synthetic route starting with a bromo-substituted cyclopropane allows for subsequent palladium-catalyzed cross-coupling reactions to introduce a wide variety of substituents. digitellinc.com Another route involves the synthesis of 3-(trans-2-nitrocyclopropyl)alanine. researchgate.net The nitro group is a versatile handle that can be reduced to an amine, creating a diaminocyclopropyl analog, or used in other transformations to build more complex side-chains. These approaches enable the creation of a library of analogs with diverse functionalities on the cyclopropyl moiety, which can be used to probe interactions with biological targets.

| Modification Strategy | Description | Potential Outcome | Reference |

|---|---|---|---|

| Lewis Acid-Catalyzed Ring-Opening | Treatment of an activated cyclopropane with a Lewis acid (e.g., TMSOTf). | Formation of a linear, unsaturated side-chain (e.g., a butenyl group). | acs.org |

| Functionalization of a Nitro-Cyclopropane Precursor | Catalytic hydrogenation of a nitro group on the cyclopropane ring. | Conversion of the nitro group to a primary amine, yielding a diaminopropyl side-chain analog. | researchgate.net |

| Cross-Coupling of a Halo-Cyclopropane Precursor | Palladium-catalyzed coupling of a bromo-cyclopropane with various nucleophiles. | Introduction of aryl, alkyl, or other functional groups onto the cyclopropane ring. | digitellinc.com |

Isotopic Labeling for Mechanistic and Analytical Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule, elucidate reaction mechanisms, and serve as an internal standard for quantitative analysis. nih.gov this compound can be synthesized with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) at specific positions.

The incorporation of these isotopes can be achieved by using labeled starting materials in the synthesis.

Deuterium (²H): Selective deuteration can be accomplished using deuterated reagents. For example, a reductive amination step could employ a deuterated reducing agent like sodium borodeuteride (NaBD₄), or a reduction involving deuterated triethylsilane could install deuterium at specific positions. nih.gov A synthesis of 3,3-dideuterio-labelled 3-(trans-2-aminocyclopropyl)alanine has been reported, demonstrating that the cyclopropyl ring can be specifically labeled. researchgate.net

Carbon-13 (¹³C): ¹³C-labeling is typically achieved by using a starting material that is enriched with ¹³C at a desired position, such as ¹³C-labeled nitromethane (B149229) or a ¹³C-labeled glycine (B1666218) equivalent in the synthesis of the amino acid backbone. researchgate.net

Nitrogen-15 (¹⁵N): ¹⁵N can be introduced by using a ¹⁵N-labeled source of nitrogen, such as ¹⁵N-ammonia or a ¹⁵N-labeled amine, during the amination step of the synthesis.

Once synthesized, these labeled compounds have diverse applications. Deuterated or ¹³C-labeled analogs are invaluable in Nuclear Magnetic Resonance (NMR) spectroscopy to study peptide conformation and dynamics. nih.gov In mass spectrometry, the known mass shift caused by the isotope allows the labeled compound to be used as an ideal internal standard for accurate quantification of the unlabeled analyte in complex biological matrices. Furthermore, tracking the incorporation and transformation of ¹³C and ¹⁵N labels is fundamental to metabolic studies, helping to map the biosynthetic pathways and degradation products of the compound in living systems.

| Isotope | Potential Labeling Position | Method of Incorporation | Primary Analytical Application | Reference |

|---|---|---|---|---|

| Deuterium (²H) | Cyclopropyl ring (C-H), α-carbon, β-carbon | Use of deuterated reducing agents (e.g., NaBD₄, D₂) or deuterated solvents. | NMR studies, internal standard for mass spectrometry (mass shifting). | nih.govresearchgate.net |

| Carbon-13 (¹³C) | Carboxyl carbon, α-carbon, cyclopropyl carbons | Use of ¹³C-labeled synthetic precursors (e.g., K¹³CN, ¹³CH₃I). | NMR spectroscopy (structural elucidation), mechanistic studies (tracing carbon backbone), quantitative mass spectrometry. | nih.gov |

| Nitrogen-15 (¹⁵N) | Amine nitrogen | Use of ¹⁵N-labeled ammonia (B1221849) or other nitrogen sources. | Metabolic fate studies, NMR for probing nitrogen environment, mechanistic studies involving the amine group. | [---] |

Emerging Research Directions and Future Perspectives

Integration into Automated Chemical Synthesis Platforms

The efficient and reliable synthesis of peptides and other complex molecules is crucial for drug discovery and development. Automated platforms, including robotic systems and flow chemistry reactors, have revolutionized this field by enabling high-throughput synthesis and rapid optimization of reaction conditions. acsgcipr.orgnih.govvapourtec.combeilstein-journals.org The integration of N-Boc-N-methyl-(S)-3-cyclopropylalanine into these automated workflows presents a significant opportunity to accelerate the discovery of novel compounds with enhanced properties.

Automated solid-phase peptide synthesis (SPPS) is a well-established technique that allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. beilstein-journals.orglibretexts.org Robotic systems can automate the repetitive steps of deprotection, coupling, and washing, enabling the synthesis of large peptide libraries with minimal manual intervention. nih.gov5z.com The use of this compound in such systems would allow for the systematic incorporation of this unnatural amino acid at various positions within a peptide sequence, facilitating the exploration of its impact on structure and function. biotage.com

Flow chemistry offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for continuous manufacturing. nih.govdurham.ac.ukpentelutelabmit.com In a flow-based peptide synthesis setup, reagents are continuously pumped through a reactor containing the solid-supported peptide, allowing for rapid and efficient coupling and deprotection steps. nih.govvapourtec.com This approach is particularly well-suited for the incorporation of sterically hindered or otherwise challenging amino acids, and could be leveraged for the efficient synthesis of peptides containing this compound. vapourtec.com

Table 1: Comparison of Synthesis Platforms for Peptides Containing this compound

| Feature | Automated SPPS (Robotics) | Flow Chemistry |

| Throughput | High | High |

| Scalability | Moderate | High |

| Reaction Control | Good | Excellent |

| Safety | Good | Excellent |

| Reagent Consumption | Moderate | Low |

| Suitability for Unnatural Amino Acids | Good | Excellent |

Exploration of Novel Cyclopropyl-Related Chemical Transformations

The strained three-membered ring of the cyclopropyl (B3062369) group is a source of unique reactivity, making it a versatile handle for a variety of chemical transformations. acs.orgorganic-chemistry.orgpsu.edu Exploring novel reactions involving the cyclopropyl moiety of this compound could lead to the development of new synthetic methodologies and the creation of diverse molecular scaffolds.

One promising area of research is the ring-opening of the cyclopropyl group. This can be achieved under various conditions, including reductive, oxidative, or transition metal-catalyzed reactions, to yield linear structures with diverse functional groups. organic-chemistry.orgpsu.edubeilstein-journals.org For instance, reductive ring-opening can lead to the formation of functionalized dehydroalanine (B155165) or cysteine derivatives. beilstein-journals.org Such transformations would allow for the conversion of the cyclopropylalanine residue into other valuable amino acid analogs.

Photocatalysis has emerged as a powerful tool for organic synthesis, enabling the activation of molecules through light-induced electron transfer processes. researchgate.netrsc.orgnih.govchemrxiv.org The application of photocatalysis to this compound could unlock novel transformations. For example, photocatalytic cycloaddition reactions of cyclopropylamines with olefins have been shown to produce aminocyclopentanes. researchgate.net Furthermore, photoredox-catalyzed bromonitroalkylation of alkenes followed by cyclization can provide access to cyclopropylamine (B47189) cores. rsc.org These approaches could be adapted to generate complex polycyclic structures from this compound.

Theoretical Predictions for New Derivatives with Tunable Stereochemical and Conformational Features

Computational chemistry provides a powerful means to predict the properties of molecules and to guide the design of new derivatives with desired characteristics. Theoretical studies on this compound and its analogs can offer valuable insights into their conformational preferences, stereochemical outcomes of reactions, and potential interactions with biological targets.

The cyclopropyl group imposes significant conformational constraints on the amino acid backbone, which can influence the secondary structure of peptides into which it is incorporated. acs.org Computational modeling, such as Density Functional Theory (DFT) calculations, can be used to predict the preferred conformations of peptides containing this residue and to understand how modifications to the cyclopropyl ring or the N-methyl group would affect these preferences.

Furthermore, theoretical calculations can aid in the design of new synthetic routes by predicting the stereochemical outcomes of reactions. For example, in the synthesis of cyclopropyl-containing molecules, computational models can help in selecting the appropriate catalysts and reaction conditions to achieve high diastereoselectivity and enantioselectivity. nih.gov This predictive power can significantly reduce the experimental effort required to develop efficient and stereocontrolled syntheses of novel derivatives of this compound.

Addressing Synthetic Challenges and Opportunities for Green Chemistry Approaches

While this compound holds great promise, its synthesis presents several challenges that need to be addressed to ensure its widespread availability and application. Moreover, there is a growing need to develop more sustainable and environmentally friendly synthetic methods in line with the principles of green chemistry. acsgcipr.orgresearchgate.netthieme-connect.commdpi.com

Green chemistry principles offer a framework for developing more sustainable synthetic routes. This includes the use of greener solvents, such as water or ionic liquids, and the development of catalytic rather than stoichiometric processes. acsgcipr.orgmdpi.com For instance, the use of biocatalytic methods, employing enzymes like transaminases or decarboxylases, can provide highly selective and environmentally benign routes to unnatural amino acids. nih.govnih.govresearchgate.netacs.orgvalpo.edu The development of biocatalytic approaches for the synthesis of this compound would be a significant advancement. Additionally, exploring alternative energy sources like microwave or ultrasound irradiation can also contribute to more sustainable synthetic protocols. researchgate.net

Table 2: Green Chemistry Approaches for the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis |

| Use of Renewable Feedstocks | Biocatalytic synthesis from simple precursors. nih.govnih.govresearchgate.net |

| Catalysis | Transition metal-catalyzed cyclopropanation; enzymatic transformations. researchgate.netwikipedia.org |

| Safer Solvents and Auxiliaries | Use of water, ionic liquids, or solvent-free conditions. acsgcipr.orgmdpi.com |

| Energy Efficiency | Microwave or ultrasound-assisted synthesis. researchgate.net |

| Waste Prevention | Atom-economical reactions; recycling of catalysts. acsgcipr.org |

Role in Advanced Materials Science Applications

The unique structural and chemical properties of this compound make it a promising building block for the development of advanced materials with tailored functionalities. osti.govnih.govmdpi.comnih.govenamine.net Its incorporation into polymers and other materials can impart specific properties, opening up new avenues in materials science and biomedical engineering.

The conformational rigidity imparted by the cyclopropyl group can be exploited to create polymers with well-defined secondary structures. acs.org This could be particularly useful in the design of "smart" polymers that respond to environmental stimuli such as temperature or pH. nih.govnih.gov For example, the incorporation of this amino acid into elastin-like polypeptides could modulate their self-assembly and phase-transition behavior. nih.gov

Furthermore, the cyclopropyl group can serve as a reactive handle for the functionalization of materials. nih.gov For instance, polymers containing this residue could be cross-linked or modified through ring-opening reactions, allowing for the tuning of their mechanical and chemical properties. In the biomedical field, materials functionalized with this compound could find applications in drug delivery, tissue engineering, and as antimicrobial agents. nih.govmdpi.com The ability to create well-defined, functional materials from this versatile building block highlights its significant potential in advanced materials science.

Q & A

Q. Enantiomeric Purity :

Q. Relevant Data :

| Parameter | Value/Technique | Source |

|---|---|---|

| Chiral Purity | >97% (HPLC) | |

| Storage Conditions | 0–6°C (prevents racemization) |

Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- HPLC (High-Performance Liquid Chromatography) : Quantify purity using C18 columns with UV detection (λ = 254 nm). HLC-grade purity (>97%) is standard for research .

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ 1.4 ppm for Boc tert-butyl group; δ 0.5–1.2 ppm for cyclopropyl protons) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₂₅NO₄: 271.35 g/mol) .

Q. Relevant Data :

| Technique | Key Observations | Source |

|---|---|---|

| ¹H NMR | Cyclopropyl protons: δ 0.6–1.1 ppm | |

| ESI-MS | [M+H]⁺: 271.35 |

Advanced Research Questions

How can researchers mitigate racemization during peptide incorporation of this compound?

Methodological Answer:

- Coupling Conditions : Use low-racemization agents like HATU or PyBOP in DMF at 0–4°C .

- Deprotection Strategy : Avoid strong acids (e.g., TFA) for Boc removal; use mild HCl/dioxane (4 M) to preserve stereochemistry .

- Monitoring : Track racemization via circular dichroism (CD) or chiral HPLC post-coupling .

Q. Challenges :

- Steric hindrance from the N-methyl and cyclopropyl groups may slow coupling. Pre-activate the carboxyl group with DCC/HOBt .

What strategies resolve contradictions in cyclopropyl stability under Boc-deprotection conditions?

Methodological Answer:

Contradictory data may arise from varying acid strengths or temperatures. Systematic approaches include:

- Acid Screening : Compare HCl/dioxane (4 M) vs. TFA (20% in DCM) at controlled temperatures (0°C vs. RT) .

- Stability Assays : Use LC-MS to detect cyclopropane ring degradation products (e.g., allylic oxidation byproducts) .

- Kinetic Studies : Measure deprotection rates via ¹H NMR to identify optimal conditions (e.g., 1 hour in HCl/dioxane at 0°C) .

Q. Relevant Data :

| Condition | Observation | Source |

|---|---|---|

| TFA (20% in DCM) | Partial cyclopropane ring opening | |

| HCl/dioxane (4 M) | >95% stability |

How does the cyclopropyl group influence conformational dynamics in peptide design?

Methodological Answer:

The cyclopropyl group imposes rigidity, restricting backbone φ/ψ angles. Applications include:

- α-Helix Stabilization : Incorporate at i/i+4 positions to reduce entropy loss .

- β-Sheet Disruption : Use in loop regions to prevent aggregation .

Q. Experimental Design :

- Circular Dichroism (CD) : Compare helical content in peptides with/without cyclopropylalanine .

- Molecular Dynamics (MD) : Simulate conformational flexibility using AMBER or CHARMM force fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.